Tetraxetan functions as a chelating agent. Chelating agents are molecules that can bind to metal ions and form stable complexes. This property of DOTA allows it to sequester unwanted metals from solutions or biological systems. For instance, DOTA can bind copper ions, which can be toxic in high concentrations [1].
[1] PubChem. Tetraxetan (C16H28N4O8),
One of the most valuable applications of Tetraxetan in research is its ability to form complexes with lanthanide ions. Lanthanides are a group of metallic elements with unique properties, including the ability to emit light at specific wavelengths. By complexing with DOTA, these lanthanide ions become more stable and suitable for various research applications [2].
[2] DOTA (chelator). Wikipedia,
Lanthanide-DOTA complexes are particularly useful in medical imaging techniques like Magnetic Resonance Imaging (MRI). The unique magnetic properties of the lanthanide ions, combined with the targeting capabilities of DOTA, allow researchers to develop contrast agents that can enhance the visibility of specific tissues or organs during MRI scans [2].
Another exciting application of Tetraxetan lies in the development of radiopharmaceuticals for cancer diagnosis and treatment. Researchers can attach radioactive isotopes to DOTA complexes. These radiolabeled DOTA molecules can then be conjugated to antibodies that target specific cancer cells. Once injected, the radiolabeled DOTA complex accumulates in the tumor, allowing for targeted radiation therapy or diagnostic imaging of the cancerous tissue [3].
DOTA, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a macrocyclic compound characterized by a 12-membered tetraaza ring. Its structure consists of four nitrogen atoms and four carboxylic acid groups, making it a highly effective chelating agent for various metal ions, particularly lanthanides and transition metals. DOTA was first synthesized in 1976 and has since gained prominence in medical applications, particularly in diagnostic imaging and cancer therapy due to its ability to form stable complexes with radioactive isotopes and its versatility in bioconjugation .
Tetraxetan's primary function lies in its chelating ability. It forms complexes with metal ions, altering their chemical properties. In medical applications, these complexes can:
DOTA's reactivity also allows it to undergo conjugation with biomolecules via its carboxyl groups. Recent studies have explored copper-free click chemistry methods for attaching DOTA to peptides, enhancing its utility in targeted molecular imaging .
DOTA complexes exhibit significant biological activity due to their ability to target specific tissues and cells. For instance, DOTA-conjugated monoclonal antibodies can selectively accumulate in tumor cells, facilitating targeted radiotherapy using isotopes like yttrium-90 or lutetium-177 . Additionally, DOTA is utilized as a contrast agent in magnetic resonance imaging (MRI) through its gadolinium complexes, which enhance image quality by increasing signal intensity .
The stability of DOTA-chelated complexes is crucial for their effectiveness in biological systems. Research indicates that the stability of these complexes is influenced by factors such as pH and the presence of competing ions .
The synthesis of DOTA typically involves the reaction of cyclen (a cyclic compound with four nitrogen atoms) with bromoacetic acid. This method has been widely adopted due to its simplicity and efficiency. Variations of this synthesis have been developed to produce modified DOTA derivatives for specific applications in biomedicine .
Recent advancements have also introduced copper-free click chemistry as a novel approach for attaching DOTA to various biomolecules without the complications associated with copper catalysts .
DOTA's applications are diverse and primarily fall within the fields of medical imaging and therapy:
Studies on the interactions between DOTA-chelated complexes and biological systems have revealed important insights into their stability and reactivity. For example, research has shown that hydroxyl radicals react more rapidly with DOTA than alkyl radicals, indicating the potential for oxidative stress responses in biological environments . Furthermore, computational studies have been employed to understand the structural dynamics of DOTA complexes during radioactive decay processes, particularly focusing on isotopes like actinium-225 .
Several compounds share structural similarities with DOTA but differ in their chelation properties or applications. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,4,7-triazacyclononane-1,4-diacetic acid | A nine-membered ring with three nitrogen atoms | Used primarily for chelating copper ions |
| 1,4,8,11-tetraazacyclotetradecane-1,4-diacetic acid | A larger macrocyclic structure | Exhibits different selectivity for metal ions compared to DOTA |
| 2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1-acetic acid | Contains an isothiocyanate group | Used for targeting specific proteins in bioconjugation |
DOTA's unique tetraaza structure allows it to form highly stable complexes with a wide range of metal ions while maintaining versatility in bioconjugation applications. This makes it particularly valuable in both diagnostic imaging and therapeutic contexts compared to other chelators.
The thermodynamic stability of lanthanide(III) complexes with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid demonstrates remarkable values across the entire lanthanide series [4] [26]. Stability constants typically range from log K values of approximately 23.4 for cerium(III) to 26.4 for ytterbium(III), indicating exceptionally strong metal-ligand interactions [29].
The stability trend across the lanthanide series follows the lanthanide contraction effect, with stability constants generally increasing from the early to late lanthanides [4] [24]. This pattern reflects the improved size match between the decreasing ionic radii of the lanthanide ions and the coordination cavity provided by the ligand [12].
Table 1: Thermodynamic Stability Constants of Selected Lanthanide(III)-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Complexes
| Lanthanide Ion | log K (ML) | Temperature (°C) | Ionic Strength | Reference |
|---|---|---|---|---|
| Ce³⁺ | 23.39 | 25 | 1.0 M KCl | [12] |
| Ce³⁺ | 24.6 | 25 | 0.1 M NMe₄Cl | [29] |
| Nd³⁺ | 22.99 | 25 | 1.0 M KCl | [12] |
| Eu³⁺ | 23.45 | 25 | 1.0 M KCl | [12] |
| Gd³⁺ | 24.67 | 25 | 1.0 M KCl | [12] |
| Ho³⁺ | 24.54 | 25 | 1.0 M KCl | [12] |
| Yb³⁺ | 25.0 | 25 | 1.0 M KCl | [12] |
| Yb³⁺ | 26.4 | 25 | 0.1 M NMe₄Cl | [29] |
The coordination geometry of these complexes significantly influences their thermodynamic stability [1] [3]. Two major conformational isomers exist: the square antiprismatic geometry and the twisted square antiprismatic geometry [1]. The square antiprismatic form generally exhibits higher thermodynamic stability for most lanthanide ions, particularly for the heavier members of the series [3].
Experimental determination of these stability constants requires careful consideration of the extremely slow formation kinetics characteristic of these macrocyclic complexes [4] [8]. Out-of-cell potentiometric techniques are frequently employed, requiring extended equilibration times that can span several days to weeks [4].
The high stability of these complexes arises from several factors: the preorganized nature of the macrocyclic ligand, the optimal size match between the metal ion and the coordination cavity, and the strong electrostatic interactions between the highly charged ligand and the trivalent metal center [10] [15]. The coordination environment provides excellent shielding of the metal center while maintaining structural rigidity [2].
The kinetic behavior of lanthanide(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes represents one of their most distinctive characteristics, with formation and dissociation processes occurring on remarkably slow timescales [10] [13]. Complex formation follows a multi-step mechanism involving the initial formation of protonated intermediates followed by slow rearrangement to the final product [22] [29].
Formation Mechanisms
The formation process begins with the rapid formation of a diprotonated intermediate species, where the metal ion is positioned outside the macrocyclic cavity [29] [22]. This intermediate, typically formulated as [Lanthanide(H₂L)]⁺, forms quickly but must undergo subsequent deprotonation and structural rearrangement to achieve the final "in-cage" configuration [10] [22].
The rate-determining step involves hydroxide-assisted deprotonation of the intermediate complex, followed by conformational changes that allow the metal ion to move into the optimal coordination position within the macrocyclic cavity [29] [13]. The overall formation rate constant (k_OH) varies significantly across the lanthanide series, ranging from 2.7 × 10⁵ M⁻¹s⁻¹ for cerium(III) to 9.3 × 10⁷ M⁻¹s⁻¹ for ytterbium(III) [29].
Table 2: Formation Kinetic Data for Lanthanide(III)-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Complexes
| Lanthanide Ion | k_OH (M⁻¹s⁻¹) | log K_LnH₂L* | Temperature (°C) | pH Range | Reference |
|---|---|---|---|---|---|
| Ce³⁺ | 2.7 × 10⁵ | 8.6 | 25 | 3.5-9.3 | [29] |
| Eu³⁺ | - | 4.3 | 25 | - | [12] |
| Gd³⁺ | - | - | 25 | - | [12] |
| Yb³⁺ | 9.3 × 10⁷ | 8.4 | 25 | 3.5-9.3 | [29] |
The formation kinetics exhibit strong pH dependence, with rates increasing dramatically at higher pH values due to the availability of hydroxide ions for the deprotonation step [29] [13]. At pH values below 7.5, the reaction follows first-order dependence on hydroxide concentration, while at higher pH values, the kinetics become more complex [29].
Dissociation Mechanisms
Dissociation of these complexes occurs through multiple pathways, including spontaneous dissociation, proton-assisted dissociation, and metal-ion-catalyzed exchange reactions [13] [12]. The acid-catalyzed dissociation pathway typically dominates under physiological conditions, with dissociation rates following second-order dependence on proton concentration [13].
The kinetic inertness of these complexes provides exceptional stability under biological conditions [8] [9]. Half-lives for dissociation can range from hundreds of hours at physiological pH to much shorter times under strongly acidic conditions [13]. For gadolinium(III) complexes, the half-life at pH 7.4 and 37°C exceeds 3.8 × 10⁵ hours, demonstrating remarkable kinetic stability [13].
Water Exchange Kinetics
Water exchange at the ninth coordination site represents an additional kinetic process of significant importance [20]. The coordinated water molecule undergoes exchange with bulk solvent through a dissociative mechanism, with exchange rates varying dramatically depending on the coordination geometry [20] [2]. Square antiprismatic complexes typically exhibit much slower water exchange rates compared to their twisted square antiprismatic counterparts [20].
The coordination chemistry of actinide(III) ions with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid reveals fundamental differences from lanthanide analogs, reflecting the unique electronic and structural characteristics of the 5f elements [15] [16]. Theoretical and experimental studies demonstrate that actinide complexes exhibit distinct bonding patterns and stability trends across the actinide series [15] [19].
Structural Characteristics
Actinide(III) complexes with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid preferentially adopt the twisted square antiprismatic coordination geometry, similar to the early lanthanides [15] [16]. This preference stems from the larger ionic radii of the actinide(III) ions compared to their lanthanide counterparts [15]. The actinide-ligand bond distances follow predictable trends based on ionic radii, with excellent correlation observed between computed bond lengths and experimental ionic radii [16].
Table 3: Comparative Bonding Analysis of Actinide(III)-1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid Complexes
| Actinide Ion | Average An-O Distance (Å) | Average An-N Distance (Å) | Preferred Geometry | Stability Trend | Reference |
|---|---|---|---|---|---|
| Ac³⁺ | 2.61 | 2.89 | TSAP | Lowest | [15] |
| U³⁺ | 2.55 | 2.83 | TSAP | Increasing | [15] |
| Np³⁺ | 2.52 | 2.80 | TSAP | Increasing | [15] |
| Pu³⁺ | 2.50 | 2.78 | TSAP | Increasing | [15] |
| Am³⁺ | 2.48 | 2.76 | TSAP | Increasing | [15] |
| Cm³⁺ | 2.46 | 2.74 | TSAP | Increasing | [15] |
| Cf³⁺ | 2.43 | 2.71 | TSAP | Highest | [15] |
Thermodynamic Stability Trends
The thermodynamic stability of actinide(III) complexes increases progressively across the actinide series from actinium to californium [15] [16]. This trend contrasts with some lanthanide ligand systems and reflects the increasing charge density and decreasing ionic radii across the 5f series [15]. The stability enhancement correlates strongly with the actinide contraction, similar to but more pronounced than the lanthanide contraction effect [16].
Computational studies reveal that the increasing stability results from enhanced electrostatic interactions as the actinide ionic radius decreases [15]. However, spin-orbit coupling effects provide a counteracting influence, somewhat reducing the stability enhancement that would be predicted based on electrostatic considerations alone [15] [16].
Electronic Structure and Bonding Character
The bonding in actinide(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes exhibits predominantly electrostatic character, similar to lanthanide analogs [15] [16]. However, subtle but significant differences emerge in the extent of orbital mixing and charge transfer [15] [30]. Quantum chemical calculations indicate minor but measurable charge transfer contributions to the actinide 6d orbitals, which are absent in lanthanide complexes [15].
The 5f orbitals in actinide complexes remain largely core-like and do not participate significantly in bonding molecular orbitals [15] [16]. This finding supports the validity of treating 5f electrons as non-bonding in most actinide(III) coordination compounds [15]. Nevertheless, the greater radial extension of 5f orbitals compared to 4f orbitals contributes to slightly enhanced covalent character in actinide-ligand interactions [16] [30].
Comparative Analysis with Lanthanide Analogs
Direct comparison between actinide(III) and lanthanide(III) complexes reveals systematic differences in coordination preferences and stability patterns [15] [16]. While lanthanide complexes show a transition from twisted square antiprismatic to square antiprismatic geometry across the series, most actinide(III) complexes maintain the twisted square antiprismatic structure throughout the series [15].
The stability constants of actinide complexes generally exceed those of size-matched lanthanide analogs, reflecting enhanced metal-ligand interactions in the actinide series [15]. This enhancement results from the combination of favorable electrostatic interactions and subtle covalent contributions that are more pronounced in actinide systems [16] [30].
Water coordination behavior also differs between actinide and lanthanide complexes, with actinide systems showing more labile water exchange processes in some cases [15]. These differences have important implications for applications requiring specific hydration characteristics [16].
Irritant